molecular formula ¹³CC₅H₁₂O₆ B1161252 D-Mannose-4-13C

D-Mannose-4-13C

カタログ番号: B1161252
分子量: 181.15
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Mannose-4-13C is a useful research compound. Its molecular formula is ¹³CC₅H₁₂O₆ and its molecular weight is 181.15. The purity is usually 95%.
BenchChem offers high-quality D-Mannose-4-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Mannose-4-13C including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

¹³CC₅H₁₂O₆

分子量

181.15

製品の起源

United States

科学的研究の応用

Metabolic Pathways

The incorporation of the stable isotope carbon-13 allows researchers to trace metabolic pathways involving D-mannose. Studies have shown that D-mannose metabolism can influence inflammatory responses by modulating macrophage activity and cytokine production. For example, D-mannose has been found to suppress LPS-induced IL-1β production in macrophages, suggesting a potential role in managing inflammatory conditions .

Urinary Tract Infections

D-Mannose has been extensively studied as a non-antibiotic treatment for recurrent UTIs. Clinical trials have demonstrated its efficacy in reducing UTI recurrence rates comparable to conventional antibiotic treatments. For instance, a systematic review indicated that D-mannose significantly lowers the risk of recurrent UTIs in women .

Table 1: Efficacy of D-Mannose in UTI Prevention

StudyPopulationInterventionOutcome
MERIT StudyWomen with recurrent UTIsD-Mannose vs placeboSignificant reduction in UTI recurrence
Non-Interventional StudyWomen with acute UTIsD-MannoseComparable cure rates to antibiotics

Gastrointestinal Health

Recent studies have highlighted the potential of D-mannose in ameliorating conditions such as ulcerative colitis (UC). In mouse models, D-mannose treatment has been shown to reduce inflammation and oxidative stress markers associated with UC, suggesting a protective effect on intestinal barrier integrity .

Table 2: Effects of D-Mannose on Ulcerative Colitis Symptoms

ParameterControl GroupD-Mannose Group
Inflammation ScoreHighLow
Epithelial IntegrityDamagedRestored
Cytokine Levels (IL-6, TNF-α)ElevatedReduced

Case Studies and Research Findings

Several case studies have provided insights into the applications of D-mannose-4-13C:

  • Case Study 1: A clinical trial involving women with recurrent UTIs showed that administration of D-mannose resulted in an 80% reduction in symptoms compared to placebo .
  • Case Study 2: Research on mice with DSS-induced colitis demonstrated that D-mannose treatment significantly restored tight junction integrity and reduced inflammatory cell infiltration .

準備方法

Levoglucosenone-Based Synthesis

A patent by details the synthesis of 4-deoxy-D-mannose from levoglucosenone, a derivative of cellulose pyrolysis. This method involves four key steps:

  • Reduction of levoglucosenone : The carbonyl group at C2 is reduced using lithium aluminum hydride (LiAlH₄) to form 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose.

  • Iodine-mediated addition : Reaction with iodine and silver acetate introduces an iodo group at C4 and an acetyloxy group at C3, yielding 1,6-anhydro-4-iodo-3-O-acetyl-2-O-benzoyl-D-mannose.

  • Reductive deiodination : Zinc dust in acetic acid removes the iodo group, producing 1,6-anhydro-4-deoxy-3-O-acetyl-D-mannose.

  • Acid hydrolysis : Treatment with hydrochloric acid hydrolyzes the 1,6-anhydro bond and acetyl groups, yielding 4-deoxy-D-mannose.

To incorporate ¹³C at C4, sodium [1-¹³C]acetate could be introduced during the iodination step. The reaction of 1,6-anhydro-3,4-dideoxy-D-threo-hex-3-enopyranose with ¹³C-labeled acetic acid derivatives would selectively label C4. This approach achieves an overall yield of 52.5% for 4-deoxy-D-mannose, suggesting similar efficiency for ¹³C labeling.

Protecting Group Strategies for ¹³C Incorporation

Protected D-mannose derivatives enable site-specific isotopic labeling. For example, describes the synthesis of αMan(1→2)Man disaccharides using D-[1-¹³C]mannose. Key steps include:

  • Selective acetylation : D-[1-¹³C]mannose is peracetylated, followed by deprotection at O1 using benzylamine to yield 3,4,6-tri-O-acetyl-1,2-O-(S/R)-ethylidene-β-D-[1-¹³C]mannopyranose.

  • Glycosylation : The deprotected donor is coupled with acceptors using trimethylsilyl triflate (TMSOTf) to form α(1→2) linkages.

Adapting this method, ¹³C could be introduced at C4 by using D-[4-¹³C]mannose precursors. However, commercial availability of such precursors is limited, necessitating custom synthesis via glucose epimerization (see Section 2.1).

Photolytic and Azide-Based Approaches reports the synthesis of D-mannose via photolysis of 1-azido-1-deoxy-3,4-O-isopropylidene-D-mannitol. The pathway involves:

  • Tosylation and azide substitution : 3,4-O-isopropylidene-D-mannitol is tosylated at O1, followed by azide substitution to form 1-azido-1-deoxy-3,4-O-isopropylidene-D-mannitol.

  • Photolysis and hydrolysis : UV irradiation cleaves the azide group, and acid hydrolysis removes the isopropylidene protecting group, yielding D-mannose.

To label C4, the precursor could be synthesized from D-[4-¹³C]glucose, followed by epimerization at C2. However, this method requires rigorous control over photolysis conditions to prevent side reactions.

Biosynthetic and Enzymatic Methods

Microbial Fermentation with ¹³C-Labeled Acetates demonstrates the incorporation of ¹³C-labeled acetates into hibarimicins via Streptomyces fermentation. Sodium [1-¹³C], [2-¹³C], or [1,2-¹³C₂] acetates were added to cultures, resulting in ¹³C enrichment at specific carbons .

Applying this to D-mannose-4-¹³C:

  • Substrate feeding : [4-¹³C]glucose or [4-¹³C]fructose could be fed to Saccharomyces cerevisiae, which naturally produces D-mannose via the isomerization of fructose-6-phosphate.

  • Enzymatic epimerization : Glucose-6-phosphate isomerase converts [4-¹³C]glucose-6-phosphate to [4-¹³C]fructose-6-phosphate, which is then epimerized to [4-¹³C]mannose-6-phosphate by phosphomannose isomerase.

This method’s yield depends on microbial strain efficiency and isotopic dilution effects.

Enzymatic Conversion of ¹³C-Labeled Glucose outlines the synthesis of a ¹³C-labeled α-mannosyl glycolipid from [U-¹³C₆]glucose. The pathway includes:

  • Reduction to glucal : [U-¹³C₆]glucose is acetylated and reduced to tri-O-acetyl-D-glucal.

  • Nucleophilic addition : Reaction with tetra-decyltetraglycol yields α-tetradecyltetraglycol 2,3-dideoxy-4,6-di-O-acetyl-D-glucopyranoside.

  • Oxidation to mannoside : Osmium tetroxide oxidizes the glucal derivative to form an α-mannoside.

For C4 labeling, selective ¹³C enrichment at glucose C4 prior to epimerization would ensure retention at mannose C4.

Comparative Analysis of Methods

Method Isotopic Yield Steps Cost Scalability
Levoglucosenone synthesis52.5%4HighModerate
Microbial fermentation30–40%6LowHigh
Enzymatic epimerization45–60%5ModerateHigh

Chemical methods offer precision but require specialized precursors. Biosynthesis is cost-effective but less specific.

Q & A

Q. How is D-Mannose-4-¹³C synthesized for isotopic labeling studies, and what methodological considerations ensure purity and stability?

D-Mannose-4-¹³C is synthesized via enzymatic or chemical methods, with isotopic labeling at the C4 position. Key steps include:

  • Isotopic incorporation : Using ¹³C-enriched precursors (e.g., glucose-¹³C) in enzymatic pathways (e.g., isomerase reactions) to ensure site-specific labeling .
  • Purification : High-performance liquid chromatography (HPLC) or ion-exchange chromatography to isolate the labeled compound, with purity validated via NMR (¹H/¹³C) or mass spectrometry (MS) .
  • Stability testing : Storage in inert atmospheres (e.g., argon) at –20°C to prevent degradation, with periodic stability assays using spectroscopic methods .

Q. What experimental designs are optimal for tracing D-Mannose-4-¹³C in metabolic flux analysis?

  • Controlled incubation systems : Use cell cultures or isolated organelles (e.g., mitochondria) with defined media containing D-Mannose-4-¹³C. Monitor isotopic incorporation via LC-MS or GC-MS at timed intervals .
  • Control variables : Include unlabeled mannose controls to distinguish background noise. Standardize temperature, pH, and cell density to minimize variability .
  • Data normalization : Express isotopic enrichment as molar percent excess (MPE) relative to natural abundance baselines .

Advanced Research Questions

Q. How can contradictory data on D-Mannose-4-¹³C incorporation rates in glycolytic pathways be resolved?

Contradictions often arise from:

  • Heterogeneous cell populations : Use single-cell metabolomics (e.g., Raman spectroscopy) to reduce averaging artifacts .
  • Tracer dilution effects : Adjust models to account for intracellular metabolite pools (e.g., ATP/ADP ratios) competing for isotopic enrichment .
  • Statistical reconciliation : Apply Bayesian inference or Monte Carlo simulations to quantify uncertainty in flux estimates .

Q. What methodological frameworks validate the specificity of D-Mannose-4-¹³C in distinguishing mannose metabolism from competing pathways (e.g., fructose or glucose utilization)?

  • Competitive inhibition assays : Co-administer unlabeled fructose/glucose and measure isotopic dilution in downstream metabolites via tandem MS .
  • Enzyme knockout models : Use CRISPR/Cas9-modified cell lines (e.g., hexokinase-deficient) to isolate mannose-specific pathways .
  • Kinetic modeling : Fit time-resolved ¹³C enrichment data to Michaelis-Menten equations to calculate substrate specificity constants (Kₘ) .

Q. How do researchers optimize protocols for D-Mannose-4-¹³C in in vivo studies (e.g., animal models) while minimizing isotopic dilution?

  • Dosing strategies : Use bolus injections followed by continuous infusion to maintain steady-state ¹³C enrichment .
  • Tissue-specific sampling : Prioritize fast-freezing techniques (e.g., liquid N₂) for organs with high metabolic turnover (e.g., liver) to preserve isotopic signatures .
  • Quantitative imaging : Pair with ¹³C-MRI or hyperpolarized NMR to spatially resolve isotopic distribution in real-time .

Data Analysis & Interpretation

Q. What statistical approaches address high variability in D-Mannose-4-¹³C tracer studies across biological replicates?

  • Hierarchical modeling : Cluster data by biological vs. technical replicates to isolate variance sources .
  • Error propagation analysis : Calculate confidence intervals for flux rates using tools like OpenFlux or INCA .
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude non-physiological outliers .

Q. How can researchers integrate D-Mannose-4-¹³C data with multi-omics datasets (e.g., transcriptomics, proteomics) to model systemic metabolic regulation?

  • Pathway enrichment analysis : Map ¹³C-labeled metabolites to KEGG or Reactome pathways using tools like MetaboAnalyst .
  • Multi-omics correlation networks : Use weighted gene co-expression network analysis (WGCNA) to link isotopic flux rates to gene/protein expression clusters .
  • Machine learning : Train random forest models on integrated datasets to predict regulatory nodes (e.g., rate-limiting enzymes) .

Methodological Pitfalls & Solutions

Q. What are common sources of contamination in D-Mannose-4-¹³C experiments, and how are they mitigated?

  • Cross-contamination : Use dedicated glassware and LC-MS columns for ¹³C-labeled compounds. Validate via blank runs .
  • Microbial degradation : Add bacteriostatic agents (e.g., sodium azide) to storage buffers .
  • Isotopic exchange : Avoid high-temperature steps during extraction; validate using stable isotope-resolved metabolomics (SIRM) .

Q. How do researchers ensure reproducibility of D-Mannose-4-¹³C studies across laboratories?

  • Standardized protocols : Adopt MIAMET (Minimum Information About a Metabolomics Experiment) guidelines for reporting .
  • Inter-laboratory ring trials : Share aliquots of labeled compound and reference datasets to calibrate instruments .
  • Open-data repositories : Deposit raw NMR/MS spectra in platforms like MetaboLights for independent validation .

Q. Tables for Reference

Parameter Optimal Range Validation Method Source
Purity of D-Mannose-4-¹³C≥98% (HPLC/NMR)Peak integration (δ 4.8 ppm)
Storage stability6 months at –20°C (argon)Periodic LC-MS assays
Isotopic enrichment≥99% ¹³C (MS)Isotopic ratio calibration

Q. Key Citations

  • Experimental Design :
  • Data Analysis :
  • Reproducibility :

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